molecular formula C9H6BrClO B1585766 5-Bromo-2-chloromethylbenzofuran CAS No. 38220-78-9

5-Bromo-2-chloromethylbenzofuran

Cat. No. B1585766
CAS RN: 38220-78-9
M. Wt: 245.5 g/mol
InChI Key: IGVKTJSZEQNSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloromethylbenzofuran is a chemical compound with the molecular formula C9H6BrClO and a molecular weight of 245.5 . It is a compound that is widely used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloromethylbenzofuran is represented by the InChI code 1S/C9H6BrClO/c10-7-1-2-9-6 (3-7)4-8 (5-11)12-9/h1-4H,5H2 .


Physical And Chemical Properties Analysis

5-Bromo-2-chloromethylbenzofuran has a molecular weight of 245.5 .

Scientific Research Applications

Summary of the Application

“5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Methods of Application or Experimental Procedures

The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .

Results or Outcomes

The preparation was run successfully on approximately 70kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

2. Antimicrobial Agents

Summary of the Application

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using benzofuran derivatives as antimicrobial agents can vary greatly depending on the specific compound and target organism .

Results or Outcomes

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

3. Antiarrhythmic, Dermatological and Anticancer Therapy

Summary of the Application

Benzofuran compounds have been widely used in antiarrhythmic, dermatological and anticancer therapy , illustrating the critical clinical application value of benzofuran compounds and the significant potentials for these compounds in drug development in the future .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using benzofuran derivatives in these therapies can vary greatly depending on the specific compound and therapeutic target .

Results or Outcomes

The use of benzofuran derivatives in these fields has shown promising results, but the specific outcomes can vary greatly depending on the specific compound and therapeutic target .

4. Antifungal Agents

Summary of the Application

Benzofuran derivatives have been found to be effective structures for designing antifungal agents . These compounds have shown promising results against a variety of fungal strains, making them a valuable resource in the development of new antifungal drugs .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using benzofuran derivatives as antifungal agents can vary greatly depending on the specific compound and target organism .

Results or Outcomes

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antifungal candidates .

5. Antipsoriasis Agents

Summary of the Application

Some benzofuran derivatives, such as psoralen and 8-methoxypsoralen, have been used in the treatment of skin diseases such as psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using benzofuran derivatives in these therapies can vary greatly depending on the specific compound and therapeutic target .

Results or Outcomes

The use of benzofuran derivatives in these fields has shown promising results, but the specific outcomes can vary greatly depending on the specific compound and therapeutic target .

Future Directions

Benzofuran compounds, including 5-Bromo-2-chloromethylbenzofuran, have been found to have strong biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide .

properties

IUPAC Name

5-bromo-2-(chloromethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVKTJSZEQNSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383759
Record name 5-Bromo-2-chloromethylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloromethylbenzofuran

CAS RN

38220-78-9
Record name 5-Bromo-2-(chloromethyl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38220-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloromethylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(chloromethyl)benzo[b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloromethylbenzofuran
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloromethylbenzofuran
Reactant of Route 3
5-Bromo-2-chloromethylbenzofuran
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloromethylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.